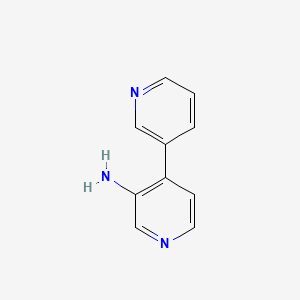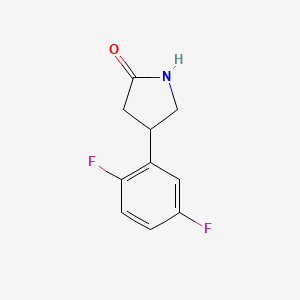
2-Fluorocyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H11FO It is a fluorinated derivative of cyclohexane, where a fluorine atom is attached to the second carbon of the cyclohexane ring, and an aldehyde group is attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluorocyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the fluorination of cyclohexane derivatives. For example, the reaction of cyclohexanol with hydrogen fluoride can produce fluorocyclohexane, which can then be further oxidized to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Fluorocyclohexane-1-carboxylic acid.
Reduction: 2-Fluorocyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluorocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluorocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and stability, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorocyclohexane: Similar structure but lacks the aldehyde group.
Cyclohexanecarboxaldehyde: Similar structure but lacks the fluorine atom.
Chlorocyclohexane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-Fluorocyclohexane-1-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H11FO |
|---|---|
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
2-fluorocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C7H11FO/c8-7-4-2-1-3-6(7)5-9/h5-7H,1-4H2 |
Clé InChI |
BSQTUOCPEPTVSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(3-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B12311648.png)
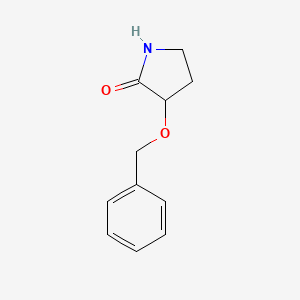
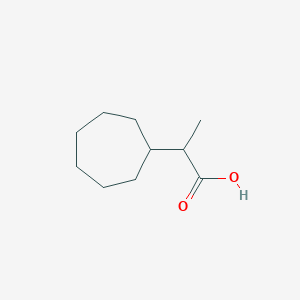
![2-[2-Hydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B12311659.png)
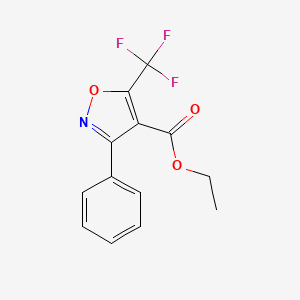

![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzamide](/img/structure/B12311687.png)

